HPLC Retention Time Comparison Across Dexamethasone Impurities
Dexamethasone Impurity 10 exhibits a retention time (tR) of 69.834 min under the validated gradient HPLC method (X‑Bridge C18 column, 250 mm × 4.6 mm, 3.5 µm; mobile phase A: buffer/acetonitrile 90:10, mobile phase B: buffer/acetonitrile 25:75; flow rate 0.8 mL/min; UV detection at 240 nm). This tR is substantially later than those of Dexamethasone Impurity 2 (8.593 min), Impurity 3 (38.370 min), Impurity 8 (58.118 min), and Impurity 9 (23.364 min), as reported in a single‑laboratory head‑to‑head HPLC separation study [REFS‑1]. The nearest eluting impurity is Dexamethasone acid ethyl ester at 70.908 min, a separation of 1.074 min between the two peaks.
| Evidence Dimension | Retention time (tR) under identical HPLC conditions |
|---|---|
| Target Compound Data | Dexamethasone Impurity 10: tR = 69.834 min, RRT = 1.672 |
| Comparator Or Baseline | Dexamethasone Impurity 2: tR = 8.593 min, RRT = 0.206; Impurity 3: tR = 38.370 min, RRT = 0.918; Impurity 8: tR = 58.118 min, RRT = 1.391; Impurity 9: tR = 23.364 min, RRT = 0.559; Dexamethasone acid ethyl ester: tR = 70.908 min, RRT = 1.697 |
| Quantified Difference | ΔtR vs. acid ethyl ester = 1.074 min; ΔRRT vs. acid ethyl ester = −0.025 |
| Conditions | X‑Bridge C18 column, gradient elution, 0.8 mL/min, 240 nm UV, as per Shah et al. 2024 |
Why This Matters
The resolved retention time window confirms that Impurity 10 is chromatographically distinct from all other pharmacopeial dexamethasone impurities, enabling unambiguous identification and quantification in stability‑indicating methods.
- [1] Shah JH, Mehta T, Mukharya A, et al. Development of Novel Single HPLC Method for Simultaneous Separation of Multiple Impurities in Dexamethasone Drug Product. Int J Pharm Pharm Sci. 2024;16(11):24‑31. View Source
